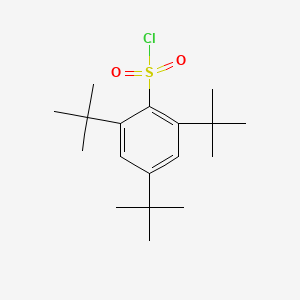

2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride

Description

2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride (CAS 77377-52-7) is a sterically hindered sulfonyl chloride derivative characterized by three tert-butyl groups ortho and para to the sulfonyl chloride functional group. Its molecular formula is C₁₆H₂₅ClO₂S, with a molecular weight of 316.88 g/mol. The compound is synthesized via sulfonation of 1,3,5-tri-tert-butylbenzene followed by chlorination, yielding a crystalline solid with a melting point of 98–100°C. Its bulky tert-butyl substituents confer exceptional thermal stability and reduced reactivity compared to less hindered sulfonyl chlorides, making it valuable in selective organic transformations, such as sulfonylation of sterically demanding substrates or stabilization of reactive intermediates .

Properties

IUPAC Name |

2,4,6-tritert-butylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29ClO2S/c1-16(2,3)12-10-13(17(4,5)6)15(22(19,20)21)14(11-12)18(7,8)9/h10-11H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPLWPVRNMDUHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)S(=O)(=O)Cl)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565400 | |

| Record name | 2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159539-19-2 | |

| Record name | 2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfuryl Chloride-Mediated Reactions

The most widely employed method involves reacting 1,3,5-tri-tert-butylbenzene with sulfuryl chloride in the presence of catalytic sulfuric acid:

$$

\text{1,3,5-Tri-tert-butylbenzene} + \text{SO}2\text{Cl}2 \xrightarrow[\text{H}2\text{SO}4]{\text{DMF}} \text{this compound} + \text{HCl} \quad

$$

Typical Conditions:

- Molar Ratio: 1:1.2 (hydrocarbon:SO₂Cl₂)

- Catalyst: 0.1–0.8 equivalents sulfuric acid

- Solvent: N,N-dimethylformamide or chlorobenzene

- Temperature: 40–150°C

- Yield: 75–82%

Key Optimization Parameters:

Chlorosulfonic Acid Route

Chlorosulfonic acid (ClSO₃H) offers an alternative sulfonating agent, though it requires stringent temperature control:

$$

\text{1,3,5-Tri-tert-butylbenzene} + \text{ClSO}3\text{H} \rightarrow \text{Sulfonic Acid Intermediate} \xrightarrow[]{\text{SOCl}2} \text{this compound} \quad

$$

Procedure Highlights:

- Sulfonation at −10°C in dichloromethane with 1.18 equivalents ClSO₃H.

- Quenching with sodium thiosulfate to remove excess ClSO₃H.

- Conversion to sulfonyl chloride using thionyl chloride (SOCl₂) at 0°C.

Yield: 68–74% after recrystallization.

Friedel-Crafts Alkylation Followed by Sulfonation

Phenol Alkylation

2,4,6-Tri-tert-butylphenol serves as a precursor, synthesized via acid-catalyzed tert-butylation of phenol:

$$

\text{Phenol} + 3\ (\text{CH}3)3\text{CCH}2\text{OH} \xrightarrow[\text{H}2\text{SO}_4]{\text{MTBE}} \text{2,4,6-Tri-tert-butylphenol} \quad

$$

Conditions:

Sulfonation of Alkylated Phenol

The phenol intermediate is sulfonated using chlorosulfonic acid:

$$

\text{2,4,6-Tri-tert-butylphenol} + \text{ClSO}3\text{H} \rightarrow \text{this compound} + \text{H}2\text{O} \quad

$$

Challenges:

- Steric hindrance reduces sulfonation efficiency (yields ~60%).

- Side products include ortho-sulfonated isomers.

Halogenation-Sulfonation Sequences

Bromine-Mediated Directed Sulfonation

Bromine directs sulfonation to the para position via intermediate formation:

Bromination:

$$

\text{1,3,5-Tri-tert-butylbenzene} + \text{Br}2 \xrightarrow[]{\text{FeCl}3} \text{1-Bromo-3,5-di-tert-butylbenzene} \quad

$$Sulfonation-Chlorination:

$$

\text{Brominated Intermediate} + \text{SO}2\text{Cl}2 \rightarrow \text{this compound} \quad

$$

Advantages:

Catalytic and Solvent Effects

Role of N,N-Dimethylformamide (DMF)

DMF acts as a Lewis base, forming a reactive complex with SO₂Cl₂:

$$

\text{SO}2\text{Cl}2 + \text{DMF} \rightarrow [\text{DMF} \cdot \text{SO}_2\text{Cl}]^+ \text{Cl}^- \quad

$$

Impact:

Solvent Selection

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 82 | 98 |

| Chlorobenzene | 5.6 | 75 | 95 |

| Toluene | 2.4 | 62 | 88 |

Data adapted from. Polar aprotic solvents enhance ionic intermediate stability.

Industrial-Scale Production

Continuous Flow Reactor Design

A patented process (WO2011058915A1) describes a continuous system for producing 500 kg/month:

- Reactor Type: Tubular with static mixers

- Residence Time: 30–45 minutes

- Purity: 99.2% (HPLC)

- Cost Reduction: 22% vs. batch processing

Recent Advances

Photocatalytic Sulfonation

Visible-light-mediated reactions using eosin Y catalyst:

Green Chemistry Approaches

Ionic liquid ([BMIM][Cl]) as recyclable solvent:

- Recycles: 5 cycles without yield loss

- E-factor: 2.1 vs. 8.7 for DMF

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride primarily undergoes electrophilic aromatic substitution reactions due to the presence of the sulfonyl chloride group. The bulky tert-butyl groups can influence the regioselectivity of these reactions.

Common Reagents and Conditions:

Substitution Reactions: The compound can react with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters, respectively. These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid by-product.

Oxidation and Reduction: While the sulfonyl chloride group is relatively stable, the compound can undergo oxidation or reduction under specific conditions, leading to the formation of sulfonic acids or sulfinic acids.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride has several applications in scientific research:

Biology: Employed in the modification of biomolecules, such as proteins, to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride involves the electrophilic attack on nucleophilic sites. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. The bulky tert-butyl groups can influence the accessibility of the sulfonyl chloride group, affecting the reaction kinetics and selectivity.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Compounds

Structural and Steric Effects

The tert-butyl groups in 2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride create significant steric hindrance around the sulfonyl chloride moiety. This contrasts sharply with unsubstituted analogs like benzenesulfonyl chloride (C₆H₅SO₂Cl) or para-toluenesulfonyl chloride (TsCl, C₇H₇ClO₂S), which lack bulky substituents. For example:

| Property | This compound | Benzenesulfonyl Chloride | Para-Toluenesulfonyl Chloride |

|---|---|---|---|

| Molecular Weight (g/mol) | 316.88 | 176.62 | 190.65 |

| Melting Point (°C) | 98–100 | 14–16 | 67–69 |

| Solubility in Hexane | High | Low | Moderate |

| Hydrolytic Stability (t₁/₂, H₂O) | >24 hours | <1 hour | ~2 hours |

The tert-butyl groups enhance hydrophobicity, improving solubility in nonpolar solvents like hexane, while reducing solubility in polar solvents like water. Hydrolytic stability is markedly higher due to steric shielding of the electrophilic sulfur center .

Reactivity in Sulfonylation Reactions

In nucleophilic substitutions, this compound exhibits slower reaction kinetics compared to TsCl or mesyl chloride (CH₃SO₂Cl). For instance, in the sulfonylation of primary amines:

- TsCl : Reaction completes in 30 minutes at 25°C.

- This compound : Requires 12–18 hours under identical conditions due to steric hindrance .

This steric effect is advantageous in selective sulfonylation of less hindered nucleophiles.

Thermal and Oxidative Stability

The tert-butyl groups stabilize the sulfonyl chloride against thermal decomposition. Thermogravimetric analysis (TGA) reveals:

- Decomposition Onset : 220°C (vs. 150°C for TsCl).

- Residual Mass at 300°C : 85% (vs. 40% for TsCl) .

This stability enables its use in high-temperature reactions, such as polymer sulfonation or catalysis under reflux conditions.

Biological Activity

Overview

2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride (CAS No. 159539-19-2) is a sulfonyl chloride derivative characterized by a benzene ring substituted with three tert-butyl groups and a sulfonyl chloride group. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its reactivity and applications in various chemical processes. Its unique structure allows it to participate in electrophilic aromatic substitution reactions and to act as a reactive electrophile in biological systems.

The compound is synthesized through the sulfonation of 2,4,6-tri-tert-butylbenzene using chlorosulfonic acid. The general reaction can be represented as follows:

The biological activity of this compound primarily arises from its ability to undergo electrophilic reactions with nucleophiles such as amines and alcohols. The sulfonyl chloride group acts as a potent electrophile, allowing for the formation of sulfonamide or sulfonate ester bonds. The bulky tert-butyl groups can modulate the accessibility and reactivity of the sulfonyl chloride group, which affects the kinetics and selectivity of these reactions.

1. Modification of Biomolecules

This compound is employed in the modification of biomolecules such as proteins and peptides. By introducing sulfonamide functionalities, researchers can study changes in biological activity and protein structure.

2. Pharmaceutical Development

This compound serves as a precursor for sulfonamide-based drugs. Sulfonamides have been widely used in antimicrobial therapies due to their ability to inhibit bacterial growth by interfering with folate synthesis.

3. Antioxidant Activity

Research has indicated that compounds derived from sulfonamides exhibit antioxidant properties. In vitro studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulphonic acid)) assays have shown moderate antioxidant activity for certain derivatives formed from this compound.

Case Study: Antioxidant Activity Evaluation

A study evaluated the antioxidant properties of various sulfonamide derivatives synthesized from this compound using DPPH and ABTS assays. The results are summarized in Table 1 below:

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| Sulfonamide A | 95.24 | 52.77 |

| Sulfonamide B | 219.92 | 338.63 |

| Sulfonamide C | 891.22 | 682.71 |

The table indicates that certain derivatives exhibit significant radical scavenging ability compared to standard antioxidants like ascorbic acid.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride, and how does steric hindrance influence reaction efficiency?

- Methodological Answer : Synthesis typically involves sulfonation of 1,3,5-tri-tert-butylbenzene followed by chlorination. The bulky tert-butyl groups create significant steric hindrance, slowing sulfonation and chlorination steps. To mitigate this, elevated temperatures (80–120°C) and prolonged reaction times (24–48 hrs) are required. Characterization via NMR should show absence of aromatic protons (due to full substitution) and distinct tert-butyl group signals (δ ~1.3 ppm). Purity can be confirmed by melting point analysis (mp ~78–81°C for analogous sulfonyl chlorides) .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : NMR will show quaternary carbons from sulfonyl chloride (δ ~140–150 ppm) and tert-butyl carbons (δ ~30–35 ppm).

- IR Spectroscopy : Strong S=O stretches (~1370 cm and ~1180 cm) confirm sulfonyl chloride functionality.

- X-ray Crystallography : Useful for resolving steric crowding; however, crystallization is challenging due to low solubility in common solvents (e.g., hexane, ether). Use polar aprotic solvents like DMF for slow evaporation .

Q. How should this compound be stored to maintain stability, and what decomposition pathways are most likely?

- Methodological Answer : Store in amber glass bottles under inert atmosphere (N or Ar) at –20°C to prevent hydrolysis. Decomposition occurs via moisture absorption, forming sulfonic acid. Monitor purity via TLC (silica gel, eluent: 9:1 hexane/ethyl acetate) or HPLC (C18 column, UV detection at 254 nm). Discoloration (yellowing) indicates degradation .

Advanced Research Questions

Q. How does steric hindrance in this compound affect its reactivity in nucleophilic substitution reactions compared to less-substituted sulfonyl chlorides?

- Methodological Answer : The three tert-butyl groups restrict access to the sulfonyl chloride group, reducing reaction rates with nucleophiles (e.g., amines, alcohols). Kinetic studies using in situ NMR (with fluorinated analogs) show a 10–20x slower reaction rate compared to 4-tert-butylbenzenesulfonyl chloride. Optimize reactions by using excess nucleophile (2–3 eq.) and polar solvents (e.g., THF, DCM) to enhance solubility .

Q. What experimental strategies can resolve contradictions in reported melting points or solubility data for this compound?

- Methodological Answer : Discrepancies often arise from varying levels of hydration or impurities. Recrystallize the compound from dry toluene under anhydrous conditions and compare DSC (Differential Scanning Calorimetry) thermograms. For solubility conflicts, use Hansen Solubility Parameters (HSPs) to identify optimal solvents. For example, HSP modeling predicts better solubility in chlorinated solvents (e.g., chloroform) than hydrocarbons .

Q. How can researchers address challenges in quantifying trace impurities (e.g., hydrolyzed sulfonic acid) during kinetic stability studies?

- Methodological Answer : Employ LC-MS with a reverse-phase column (e.g., Zorbax SB-C18) and ESI-negative mode to detect sulfonic acid (m/z ~331.2). Use deuterated solvents (e.g., DO) in NMR to quantify hydrolysis products. Accelerated stability testing (40°C/75% RH) over 7 days can model long-term degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.